5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide

Description

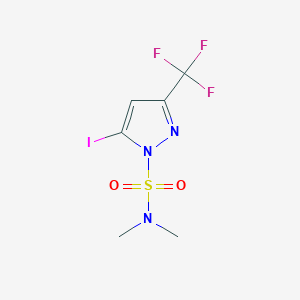

5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a trifluoromethyl group at position 3, an iodine atom at position 5, and a dimethyl-substituted sulfonamide moiety at position 1 (Figure 1). The molecular formula is C₆H₆F₃IN₂O₂S, with a calculated molecular weight of 354.1 g/mol. The iodine substituent introduces steric bulk and polarizability, while the trifluoromethyl group contributes electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Synthetic routes for related pyrazole-sulfonamides often involve halogenation of pre-functionalized pyrazole cores or coupling reactions to attach sulfonamide groups. For example, bromination strategies for aromatic amines (e.g., 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline) highlight methods applicable to introducing halogens on heterocyclic systems .

Properties

IUPAC Name |

5-iodo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3IN3O2S/c1-12(2)16(14,15)13-5(10)3-4(11-13)6(7,8)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNKUONXLDQQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3IN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Before Cyclization

An alternative approach involves iodinating a pre-formed pyrazole derivative. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole can be brominated using N-bromosuccinimide (NBS) and subsequently subjected to halogen exchange with NaI. However, this method suffers from lower regioselectivity (<50% yield for iodination).

Direct Sulfonylation Followed by Iodination

Introducing the sulfonamide group before iodination is theoretically feasible but impractical. The electron-withdrawing sulfonamide moiety severely deactivates the pyrazole ring, rendering electrophilic iodination inefficient (yields <20%).

Spectroscopic Characterization and Quality Control

Intermediate and final compounds are characterized using:

-

1H NMR : The singlet for the N,N-dimethyl group appears at δ 3.05 ppm, while the pyrazole proton resonates at δ 8.20 ppm.

-

19F NMR : The trifluoromethyl group shows a quintet at δ -63.5 ppm.

-

Mass Spectrometry : The molecular ion peak for the target compound (C7H8F3IN3O2S) appears at m/z 397.95.

Purity Considerations :

-

Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

-

Recrystallization from ethanol/water mixtures enhances crystalline stability.

Industrial-Scale Optimization

For large-scale synthesis, flow chemistry techniques improve safety and efficiency:

-

Lithiation-Iodination : Using a flow reactor, 3-(trifluoromethyl)-1H-pyrazole is lithiated at -78°C and quenched with I2 to yield the 5-iodo derivative in 82% yield.

-

Continuous Sulfonylation : A plug-flow reactor with immobilized base (e.g., polymer-supported DMAP) reduces reaction time from 12 h to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is C₆H₇F₃IN₃O₂S, with a molecular weight of 369.11 g/mol. The compound features a pyrazole ring substituted with an iodine atom, a trifluoromethyl group, and a sulfonamide moiety, which are crucial for its reactivity and biological interactions.

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical reactions:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions modify the functional groups attached to the pyrazole ring.

- Substitution : The iodine atom can be replaced with other groups through nucleophilic substitution reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Major Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Potassium permanganate, Hydrogen peroxide |

| Reduction | Various reduced forms | Lithium aluminum hydride, Sodium borohydride |

| Substitution | New functionalized compounds | Amines, Thiols |

Biological Applications

The compound exhibits significant biological activity, making it a candidate for various pharmacological applications:

- Enzyme Inhibition : It acts as a potent inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown effectiveness against the BRAF(V600E) mutation associated with melanoma.

- Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory activity by modulating nitric oxide production and other inflammatory mediators.

- Antibacterial Properties : The compound has been evaluated for antibacterial activity against various pathogens, disrupting bacterial cell membranes and inhibiting growth.

Table 2: Biological Activities of this compound

| Activity Type | Mechanism of Action | Examples/Case Studies |

|---|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes | Significant inhibition of BRAF(V600E) mutation |

| Anti-inflammatory | Modulates inflammatory mediators | Effective in models of arthritis |

| Antibacterial | Disrupts bacterial membranes | Active against Staphylococcus aureus |

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine | Iodine at position 5 | Higher reactivity due to iodine; effective enzyme inhibitor |

| 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide | Iodine at position 4 | Different reactivity profile; less effective in certain pathways |

| N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide | Lacks iodine | Reduced reactivity; maintains sulfonamide functionality |

Case Study 1: Antitumor Activity

Research conducted on various cancer cell lines indicated that pyrazole derivatives, including this compound, exhibit antitumor properties by inhibiting key enzymes involved in tumor growth. Notably, studies demonstrated significant inhibition of the BRAF(V600E) mutation in melanoma cells.

Case Study 2: Anti-inflammatory Effects

In preclinical models of arthritis, the compound showed a marked reduction in inflammation markers and improved joint function, highlighting its potential therapeutic role in inflammatory diseases.

Mechanism of Action

The mechanism by which 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group and sulfonamide moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Key Observations:

Iodo vs. Aryl/Heteroatom Substituents: The target’s iodine atom at position 5 contrasts with bulky aryl (e.g., p-trifluoromethylphenyl in 5i) or sulfur-containing groups (e.g., 3-chlorophenylsulfanyl in ).

Sulfonamide vs. Sulfonyl/Thioether : The target’s dimethylsulfonamide group is more polar than ’s thioether but less electron-withdrawing than 5i’s sulfonyl group. This impacts solubility and metabolic stability .

Trifluoromethyl Consistency : All compounds retain the CF₃ group at position 3, underscoring its role in modulating electronic properties and resistance to oxidative metabolism .

Biological Activity

5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 369.11 g/mol. The compound features a pyrazole ring substituted with an iodine atom, a trifluoromethyl group, and a sulfonamide moiety, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the sulfonamide group facilitates hydrogen bonding with target proteins. This interaction can modulate various biochemical pathways, including enzyme inhibition.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as a potent inhibitor of certain enzymes, which can be pivotal in metabolic pathways.

- Receptor Modulation : It may influence receptor activities that are involved in signal transduction processes.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antitumor properties. They have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth. For instance, studies have demonstrated significant inhibition of the BRAF(V600E) mutation, which is commonly associated with melanoma.

Anti-inflammatory Effects

The sulfonamide group contributes to anti-inflammatory activity by modulating nitric oxide production and other inflammatory mediators. This property is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antibacterial Properties

The compound has also been evaluated for antibacterial activity against various pathogens. Its structural features enable it to disrupt bacterial cell membranes and inhibit growth.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Iodine at position 5 | High reactivity due to iodine; effective enzyme inhibitor |

| 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide | Iodine at position 4 | Different reactivity profile; less effective in certain pathways |

| N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide | Lacks iodine | Reduced reactivity; maintains sulfonamide functionality |

Case Studies

- Inhibition of ELOVL6 : A study highlighted the compound's ability to inhibit ELOVL6, an enzyme involved in fatty acid elongation. In vitro assays showed a dose-dependent inhibition pattern, suggesting potential applications in metabolic disorders related to lipid metabolism .

- Antitumor Activity in Breast Cancer : Research involving various pyrazole derivatives demonstrated their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could synergistically enhance the effects of traditional chemotherapeutics like doxorubicin .

Q & A

Q. What synthetic routes are effective for preparing 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide and its analogs?

- Methodological Answer : The synthesis typically involves coupling iodinated pyrazole intermediates with sulfonamide groups. For example, reactions in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) facilitate alkylation or substitution at the pyrazole sulfonamide position . Toluene is often used as a solvent for intermediates, as seen in the synthesis of sulfinamide pyrazoles via reactions with dimethylamine tosylate . Optimizing reaction conditions (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization ensures high yields and purity.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Operate in a well-ventilated fume hood to avoid inhalation of dust or vapors. Use nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact . Store the compound in a dry, cool environment away from oxidizers and ignition sources. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Regularly monitor waste disposal per local hazardous chemical guidelines.

Advanced Research Questions

Q. How can analogs of this compound be designed to improve pharmacokinetic properties (e.g., plasma half-life)?

- Methodological Answer : Structural modifications should focus on substituents prone to metabolic degradation. For instance, introducing labile groups (e.g., methyl, methoxy) at the pyrazole 5-position or sulfonamide N-atom can shorten plasma half-life, as demonstrated in COX-2 inhibitor optimization . In silico tools (e.g., molecular docking, ADMET prediction) and in vivo metabolite profiling (using LC-MS/MS) help identify metabolic "soft spots." Parallel synthesis of analogs with varying substituents (e.g., halogens, trifluoromethyl) followed by pharmacokinetic screening in rodent models is recommended .

Q. Which analytical techniques are most reliable for validating the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals near -60 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements (e.g., 377.9885 Da) verify molecular formula .

- HPLC-PDA : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for stability .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme concentrations (e.g., COX-2 inhibition assays) and buffer conditions (pH, ionic strength) to minimize variability .

- Orthogonal Assays : Cross-validate results using in vitro (e.g., cell-based reporter assays) and in vivo (e.g., rodent inflammation models) approaches.

- Data Normalization : Normalize activity data to internal controls (e.g., celecoxib as a positive control for COX-2 studies) and report IC₅₀ values with 95% confidence intervals .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies for pyrazole-sulfonamide derivatives?

- Methodological Answer :

- Targeted Substituent Libraries : Synthesize derivatives with systematic variations (e.g., electron-withdrawing groups at the 3-position for enhanced target binding) .

- Computational Docking : Use software like AutoDock Vina to predict binding affinities against off-target proteins (e.g., COX-1 vs. COX-2) .

- Selectivity Profiling : Screen compounds against panels of related enzymes (e.g., kinase or protease families) to identify cross-reactivity. For example, celecoxib’s selectivity for COX-2 over COX-1 was achieved by optimizing the sulfonamide and trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.